molecular formula C12H22N2O3 B13039248 Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate

Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate

Cat. No.: B13039248
M. Wt: 242.31 g/mol
InChI Key: MPPNGOCGVQEBNC-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxa-2,5-diazaspiro[36]decane-2-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spiro intermediate. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro structure. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)9-16-6-4-5-13-12/h13H,4-9H2,1-3H3

InChI Key

MPPNGOCGVQEBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCCCN2

Origin of Product

United States

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